molecular formula C26H42NO3PPdS B2583036 P(t-Bu)3PdG4 CAS No. 1621274-11-0

P(t-Bu)3PdG4

Cat. No.: B2583036
CAS No.: 1621274-11-0
M. Wt: 586.08
InChI Key: ZBMJJQVMJDKLAM-UHFFFAOYSA-N
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Description

The compound (Methanesulfonatato-κO) [2′-(methylamino-κN)-2-biphenylyl-κC2] [tris(2-methyl-2-propanyl)phosphine]palladium (commonly referred to as P(t-Bu)3PdG4) is a powerful ligand used in classic cross-coupling reactions. It is part of the Buchwald Fourth Generation Palladacycle, known for its stability and solubility in most organic solvents .

Mechanism of Action

Target of Action

Methanesulfonic Acid; Methyl-(2-phenylphenyl)azanide; Palladium(2+); Tritert-butylphosphanium, also known as P(t-Bu)3PdG4, primarily targets the molecules involved in various cross-coupling reactions . The compound acts as a powerful ligand, facilitating these reactions .

Mode of Action

This compound interacts with its targets by acting as a catalyst in cross-coupling reactions . It forms a complex with the target molecules, thereby accelerating the reaction rate .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in cross-coupling reactions, such as the Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling reactions . The compound’s action can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, which are key steps in many synthetic processes .

Pharmacokinetics

It is known that the compound is stable and soluble in most organic solvents , which could influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new bonds in target molecules . This can lead to the synthesis of new compounds, making this compound a valuable tool in organic chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents can affect its availability for reactions . Additionally, the compound is bench-stable, suggesting that it can maintain its activity under standard laboratory conditions .

Biochemical Analysis

Biochemical Properties

P(t-Bu)3PdG4: plays a crucial role in biochemical reactions as a ligand for palladium-catalyzed cross-coupling reactions. It interacts with various enzymes, proteins, and other biomolecules to facilitate these reactions. The compound’s interaction with palladium allows it to form stable complexes that can catalyze the formation of carbon-carbon and carbon-nitrogen bonds. These interactions are essential for the synthesis of complex organic molecules, including pharmaceuticals and natural products .

Cellular Effects

The effects of This compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in oxidative stress responses and cellular detoxification processes. Additionally, This compound has been shown to impact the expression of genes related to cell proliferation and apoptosis, thereby influencing cell growth and survival .

Molecular Mechanism

At the molecular level, This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms complexes with palladium, which then interact with substrates to facilitate cross-coupling reactions. These interactions can lead to the activation or inhibition of specific enzymes, thereby modulating biochemical pathways. Furthermore, This compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time due to its stability and degradation properties. The compound is generally stable and maintains its activity over extended periods. Prolonged exposure to certain conditions, such as high temperatures or reactive chemicals, can lead to its degradation. This degradation can result in a loss of catalytic activity and changes in its effects on cellular function. Long-term studies have shown that This compound can have sustained effects on cellular processes, including gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity. At higher doses, This compound can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are dose-dependent and can be mitigated by optimizing the dosage and administration protocols. Studies in animal models have shown that This compound can influence metabolic pathways and cellular functions in a dose-dependent manner .

Metabolic Pathways

This compound: is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification. The compound interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play critical roles in metabolizing reactive oxygen species and detoxifying harmful compounds. These interactions can affect metabolic flux and alter the levels of metabolites within cells. Additionally, This compound can modulate the activity of enzymes involved in energy metabolism, thereby influencing cellular energy production and utilization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Methanesulfonatato-κO) [2′-(methylamino-κN)-2-biphenylyl-κC2] [tris(2-methyl-2-propanyl)phosphine]palladium involves the combination of methanesulfonato, tri-tert-butylphosphine, and 2’-methylamino-1,1’-biphenyl-2-yl with palladium. The reaction is typically carried out under inert conditions to prevent oxidation and degradation of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions, including temperature, pressure, and solvent choice, to optimize the production .

Chemical Reactions Analysis

Types of Reactions: (Methanesulfonatato-κO) [2′-(methylamino-κN)-2-biphenylyl-κC2] [tris(2-methyl-2-propanyl)phosphine]palladium undergoes various types of reactions, primarily focusing on cross-coupling reactions such as:

  • Buchwald-Hartwig Cross Coupling
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common Reagents and Conditions: The common reagents used in these reactions include aryl halides, alkyl halides, and boronic acids. The reactions are typically carried out in the presence of a base and an appropriate solvent, such as toluene or dimethylformamide, under inert atmosphere .

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

  • Bis(tri-tert-butylphosphine)palladium (0)
  • Mesyl [(tri-t-butylphosphine)-2-(2-aminobiphenyl)]palladium (II)
  • DTBPF-Pd-G3
  • cataCXium® A Pd G3
  • XPhos Pd G3

Uniqueness: (Methanesulfonatato-κO) [2′-(methylamino-κN)-2-biphenylyl-κC2] [tris(2-methyl-2-propanyl)phosphine]palladium is unique due to its high stability, solubility in organic solvents, and versatility in facilitating various cross-coupling reactions. Its bench stability and high reactivity make it a preferred choice for many synthetic applications .

Properties

IUPAC Name

methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+);tritert-butylphosphanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N.C12H27P.CH4O3S.Pd/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h2-7,9-10H,1H3;1-9H3;1H3,(H,2,3,4);/q-2;;;+2/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFMRPSHDGPKAC-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO3PPdS+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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